![molecular formula C20H28O2Si B3059442 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130372-07-5](/img/structure/B3059442.png)
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Overview
Description
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C20H28O2Si and a molecular weight of 328.52 g/mol . This compound is known for its complex molecular structure, which includes a butanol backbone and a silyl ether group. It is used in various scientific research applications due to its unique properties.
Mechanism of Action
Action Environment
The action of “1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with new functional groups replacing the silyl ether group.
Scientific Research Applications
Introduction to 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 439693-30-8) is a siloxane compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound features a butanol backbone with a silyl ether functional group, which imparts distinctive characteristics that are beneficial in several fields, including organic synthesis, materials science, and pharmaceuticals.
Organic Synthesis
1-Butanol derivatives are widely used in organic synthesis due to their ability to act as intermediates or reagents. The presence of the diphenylsilyl group enhances the compound's reactivity and stability, making it useful for:
- Silylation Reactions : The compound can be employed to introduce silyl groups into organic molecules, which is crucial for protecting functional groups during multi-step syntheses.
- Catalysis : It can serve as a catalyst or co-catalyst in various reactions, including nucleophilic substitutions and eliminations.
Materials Science
The unique properties of 1-butanol derivatives make them valuable in the development of advanced materials:
- Silicone Polymers : The silyl ether functionality allows for the incorporation of this compound into silicone polymers, enhancing their thermal stability and mechanical properties.
- Coatings and Adhesives : Its ability to improve adhesion and flexibility makes it suitable for use in coatings and adhesives formulations.
Pharmaceutical Applications
In the pharmaceutical industry, 1-butanol derivatives are explored for their potential therapeutic effects:
- Drug Development : Compounds with silyl functionalities can influence drug solubility and bioavailability. Studies have shown that incorporating such groups can enhance the pharmacokinetic profiles of certain drugs.
- Prodrugs : The compound may be utilized in the design of prodrugs that require conversion to an active form within biological systems.
Analytical Chemistry
The compound's chemical properties allow it to be used in analytical applications:
- Chromatography : It can serve as a stationary phase or modifier in chromatographic techniques, improving separation efficiency for complex mixtures.
- Spectroscopy : Its unique spectral characteristics facilitate its use as a standard reference material in spectroscopic analyses.
Case Study 1: Silylation Reactions
A study demonstrated the effectiveness of 1-butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- in silylation reactions involving alcohols and amines. The results indicated high yields and selectivity in forming silylated products, showcasing its utility as a versatile reagent in organic synthesis.
Case Study 2: Development of Silicone-Based Materials
Research focused on incorporating this compound into silicone elastomers revealed significant improvements in mechanical strength and thermal stability. The study highlighted its potential application in high-performance materials used in automotive and aerospace industries.
Case Study 3: Pharmaceutical Formulation
Investigations into the use of this compound as a prodrug precursor showed enhanced solubility and absorption rates compared to traditional formulations. This finding suggests promising implications for drug delivery systems that utilize silyl ether functionalities.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
- 1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]
- 1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]
Uniqueness
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection are required.
Biological Activity
Overview
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 130372-07-5) is a chemical compound with the molecular formula and a molecular weight of 328.52 g/mol. This compound features a diphenylsilyl group, which provides unique steric and electronic properties that may influence its biological activity. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is primarily attributed to its ability to act as a protecting group in organic synthesis and its potential interactions with biological macromolecules. The presence of the silyl group enhances stability and selectivity in chemical reactions, which can be crucial in drug development and biochemical studies.
Environmental Influence
The compound's action can be influenced by environmental factors such as pH, temperature, and the presence of other reactants. It is typically stored under inert conditions to prevent degradation.
Anti-inflammatory Effects
In related studies involving butanol extracts from various sources (e.g., mushrooms), substantial anti-inflammatory effects have been documented. For instance, extracts showed up to 91.4% anti-inflammatory potential at specific concentrations . Although direct studies on the compound's anti-inflammatory properties are lacking, its structural analogs suggest possible similar effects.
Case Studies
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method highlights its utility in organic synthesis and potential applications in pharmaceuticals.
- Biological Assays : In broader pharmacological evaluations involving butanol extracts from natural sources, various assays demonstrated significant biological activities including antioxidant and anti-inflammatory effects . These findings suggest that compounds with similar structures may also possess beneficial bioactivities.
Comparative Analysis
To better understand the uniqueness of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is useful to compare it with similar compounds:
Compound Name | Structure | Molecular Weight | Notable Properties |
---|---|---|---|
1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | C_{20}H_{28}O_{2}Si | 328.52 g/mol | Similar protective properties but less steric hindrance |
1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]- | C_{20}H_{28}O_{2}Si | 328.52 g/mol | Less stability compared to diphenyl variant |
1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]- | C_{20}H_{28}O_{2}Si | 328.52 g/mol | Different reactivity profiles in substitution reactions |
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,10-11,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBKMOBGARXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435091 | |
Record name | 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130372-07-5 | |
Record name | 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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